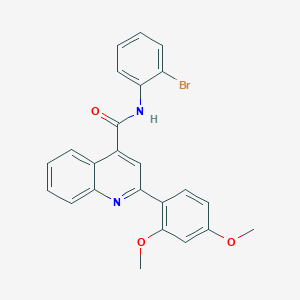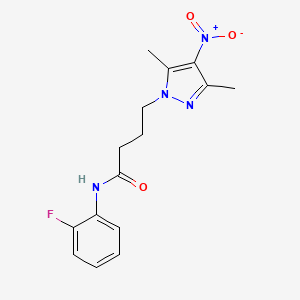![molecular formula C14H15N3OS B6114863 3-Methyl-4-[4-(methylsulfanyl)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one](/img/structure/B6114863.png)
3-Methyl-4-[4-(methylsulfanyl)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4-[4-(methylsulfanyl)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one: is a heterocyclic compound that belongs to the pyrazolo[3,4-B]pyridine family. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-B]pyridine core substituted with a methyl group, a methylsulfanylphenyl group, and a ketone functional group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-[4-(methylsulfanyl)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the pyrazolo[3,4-B]pyridine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridine-2-carboxylic acid or its derivatives under acidic or basic conditions.
Introduction of the methyl group: This step often involves alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the methylsulfanylphenyl group: This can be accomplished through nucleophilic substitution reactions where a suitable phenyl derivative is reacted with a methylsulfanyl group.
Formation of the ketone functional group: This step may involve oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
3-Methyl-4-[4-(methylsulfanyl)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophilic substitution reagents: Nitric acid, halogens.
Major Products
Sulfoxides and sulfones: Formed from the oxidation of the methylsulfanyl group.
Alcohols: Formed from the reduction of the ketone group.
Nitrated or halogenated derivatives: Formed from electrophilic substitution reactions on the aromatic ring.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 3-Methyl-4-[4-(methylsulfanyl)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one depends on its specific application. For example:
Enzyme inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Receptor modulation: It may interact with specific receptors on cell surfaces, altering signal transduction pathways and cellular responses.
類似化合物との比較
Similar Compounds
4-Phenyl-1H-pyrazolo[3,4-B]pyridin-6-one: Lacks the methyl and methylsulfanyl groups.
3-Methyl-4-phenyl-1H-pyrazolo[3,4-B]pyridin-6-one: Lacks the methylsulfanyl group.
4-[4-(Methylsulfanyl)phenyl]-1H-pyrazolo[3,4-B]pyridin-6-one: Lacks the methyl group.
Uniqueness
3-Methyl-4-[4-(methylsulfanyl)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one is unique due to the presence of both the methyl and methylsulfanyl groups, which may confer distinct chemical and biological properties compared to its analogs. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for further research and development.
特性
IUPAC Name |
3-methyl-4-(4-methylsulfanylphenyl)-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-8-13-11(7-12(18)15-14(13)17-16-8)9-3-5-10(19-2)6-4-9/h3-6,11H,7H2,1-2H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEAVTPFVRRZKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CC(=O)NC2=NN1)C3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-(2,5-dimethoxyphenyl)-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6114780.png)
![N-{[(5-benzyl-6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)amino][(4-methoxyphenyl)amino]methylene}benzamide](/img/structure/B6114785.png)
![2-[4-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-1-piperazinyl]-1,3-benzoxazole](/img/structure/B6114798.png)
![1-{4-[(butylamino)methyl]-2-methoxyphenoxy}-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6114809.png)

![1-(cyclobutylmethyl)-3-{[(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6114820.png)

![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B6114829.png)
![1-[6-chloro-2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B6114833.png)
![4-chloro-N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B6114854.png)
![11-(2-Ethoxyphenyl)-4-ethylsulfanyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one](/img/structure/B6114855.png)
![3-(2-hydroxy-2-pyridin-3-ylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6114865.png)
![2-{1-(2-fluorobenzyl)-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6114870.png)
![1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]azepane](/img/structure/B6114882.png)
